2-Propanone, 1-(1,3-dithian-2-yl)- 2-Propanone, 1-(1,3-dithian-2-yl)-
Brand Name: Vulcanchem
CAS No.: 18554-39-7
VCID: VC7954456
InChI: InChI=1S/C7H12OS2/c1-6(8)5-7-9-3-2-4-10-7/h7H,2-5H2,1H3
SMILES: CC(=O)CC1SCCCS1
Molecular Formula: C7H12OS2
Molecular Weight: 176.3 g/mol

2-Propanone, 1-(1,3-dithian-2-yl)-

CAS No.: 18554-39-7

Cat. No.: VC7954456

Molecular Formula: C7H12OS2

Molecular Weight: 176.3 g/mol

* For research use only. Not for human or veterinary use.

2-Propanone, 1-(1,3-dithian-2-yl)- - 18554-39-7

Specification

CAS No. 18554-39-7
Molecular Formula C7H12OS2
Molecular Weight 176.3 g/mol
IUPAC Name 1-(1,3-dithian-2-yl)propan-2-one
Standard InChI InChI=1S/C7H12OS2/c1-6(8)5-7-9-3-2-4-10-7/h7H,2-5H2,1H3
Standard InChI Key IQAVQKJDSPPFJQ-UHFFFAOYSA-N
SMILES CC(=O)CC1SCCCS1
Canonical SMILES CC(=O)CC1SCCCS1

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

The IUPAC name of the compound, 1-(1,3-dithian-2-yl)propan-2-one, reflects its structural components: a propan-2-one (acetone) moiety linked to a 1,3-dithiane ring at the second carbon . The dithiane ring consists of a six-membered cyclic structure with two sulfur atoms at positions 1 and 3. Key identifiers include:

  • CAS Registry Number: 18554-39-7

  • SMILES Notation: CC(=O)CC1SCCCS1

  • InChIKey: IQAVQKJDSPPFJQ-UHFFFAOYSA-N

The compound’s molecular weight is 176.3 g/mol, with a calculated XLogP3-AA value of 1.5, indicating moderate lipophilicity .

Spectroscopic and Computed Properties

Computational analyses reveal critical physicochemical properties:

PropertyValueReference
Molecular Weight176.3 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3
Rotatable Bond Count2
Topological Polar SA67.7 Ų
Heavy Atom Count10

The absence of hydrogen bond donors and the presence of three acceptors suggest limited solubility in polar solvents, consistent with its lipophilic nature.

Synthesis and Production Methods

Chemical Synthesis

The compound is synthesized via thioacetalization, a reaction where acetone reacts with 1,3-propanedithiol under acidic conditions. This method forms the 1,3-dithiane ring while preserving the ketone functionality . The reaction typically employs catalysts like p-toluenesulfonic acid (p-TsOH) to accelerate dithiane formation.

Microbial Reduction to Chiral Alcohols

A landmark study demonstrated the enantioselective reduction of 1-(1,3-dithian-2-yl)propan-2-one using microbial agents. Streptomyces sp. cultures reduced the ketone to (R)-1-(1,3-dithian-2-yl)propan-2-ol with high enantiomeric excess (>95%) . This biotransformation highlights the compound’s utility in producing chiral building blocks for pharmaceuticals and agrochemicals.

Key Reaction Pathway:

1-(1,3-dithian-2-yl)propan-2-oneStreptomyces sp.(R)-1-(1,3-dithian-2-yl)propan-2-ol\text{1-(1,3-dithian-2-yl)propan-2-one} \xrightarrow{\text{Streptomyces sp.}} (R)\text{-1-(1,3-dithian-2-yl)propan-2-ol}

Applications in Organic Synthesis

Role in Natural Product Synthesis

1,3-Dithiane derivatives are pivotal in constructing complex natural products. The dithiane group acts as a masked carbonyl, enabling sequential alkylation and acylations without ketone interference . Notable examples include:

  • Pheromone Synthesis: The aggregating pheromone of Pityogenes chalcographus was synthesized via double alkylation of 1,3-dithiane intermediates .

  • Gloeosporone Production: The fungal metabolite gloeosporone was assembled using dithiane-based intermediates in a multi-step sequence involving epoxide couplings .

Chiral Synthon for Pharmaceuticals

The microbial reduction product, (R)-1-(1,3-dithian-2-yl)propan-2-ol, serves as a precursor to prostaglandin E₂ analogs . Its enantiomeric purity ensures precise stereochemical outcomes in drug synthesis.

Stability and Reactivity

Hydrolytic Stability

The 1,3-dithiane ring confers stability under basic and neutral conditions but hydrolyzes in acidic media to regenerate the ketone . This property is exploited in protecting group strategies during multi-step syntheses.

Lithiation and Functionalization

Deprotonation with strong bases (e.g., n-BuLi) generates a 2-lithio-1,3-dithiane species, which reacts with electrophiles such as alkyl halides and epoxides . This reactivity underpins its use in C–C bond-forming reactions.

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